

Biochemical Characterization of IGF1R-tide Peptide: A Technical Guide

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Compound of Interest

Compound Name: IGF1Rtide

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Introduction

IGF1R-tide is a synthetic peptide that serves as a crucial tool in the study of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a transmembrane tyrosine kinase pivotal to cellular growth, proliferation, and metabolism.[1] Dysregulation of the IGF-1R signaling pathway is implicated in various diseases, including cancer, making it a significant target for therapeutic development.[2] IGF1R-tide is derived from the human insulin receptor substrate 1 (IRS-1), a key downstream component of the IGF-1R signaling cascade, and its specific amino acid sequence makes it an excellent substrate for in vitro kinase assays.[1] This guide provides an in-depth overview of the biochemical characteristics of IGF1R-tide, detailed experimental protocols for its use, and a visual representation of the associated signaling pathways and workflows.

Physicochemical Properties of IGF1R-tide

IGF1R-tide is a well-characterized peptide with defined physical and chemical properties critical for its application in biochemical assays.

Property	Value	Reference
Amino Acid Sequence	KKKSPGEYVNIEFG	[3]
Source	Synthetic peptide derived from human IRS-1 (residues 891-902)	[3]
Molecular Weight	1595.83 Da	[3]
Purity	≥95% (as determined by HPLC)	[3]
Formulation	Lyophilized powder	[3]
Storage and Stability	Store desiccated at -20°C for up to one year. Reconstituted solutions should be aliquoted and stored at -20°C for up to six months; avoid repeated freeze-thaw cycles.	[4]
Solubility	Soluble in water and aqueous buffers. Recommended to reconstitute in 25 mM Tris-HCl, pH 7.5 to a final concentration of 1 mg/mL.	[3]

Biochemical Interaction with IGF-1R

IGF1R-tide functions as a substrate for the IGF-1R kinase domain, enabling the measurement of enzyme activity and the screening of potential inhibitors. While specific quantitative data for the binding affinity (K_d) and Michaelis-Menten kinetics (K_m , k_{cat}) of IGF1R-tide are not readily available in public literature, this section outlines the principles of its interaction and the methodologies to determine these parameters.

Binding Affinity

The binding affinity of IGF1R-tide to the IGF-1R is a critical parameter for understanding their interaction. A competitive binding assay is the standard method to determine the inhibition

constant (K_i) or the half-maximal inhibitory concentration (IC_{50}) of a competing ligand. Although IGF1R-tide is a substrate, its affinity for the receptor's active site can be assessed using this method.

Note: The following table presents a hypothetical structure for reporting binding affinity data. Experimentally determined values for IGF1R-tide are not currently available in the reviewed literature.

Parameter	Value	Method
Dissociation Constant (K_d)	Not Reported	Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)
IC_{50}	Not Reported	Competitive Binding Assay

Kinase Inhibition

IGF1R-tide is primarily used as a substrate in kinase assays to determine the potency of IGF-1R inhibitors. In such assays, the ability of a test compound to prevent the phosphorylation of IGF1R-tide by the IGF-1R kinase is measured.

Note: The following table illustrates how IC_{50} values for various IGF-1R inhibitors are typically presented. These are not IC_{50} values for IGF1R-tide itself.

Inhibitor	Target(s)	IC_{50} (nM)	Reference
BMS-536924	IGF-1R, IR	100 (IGF-1R), 73 (IR)	[5]
OSI-906 (Linsitinib)	IGF-1R, IR	35 (IGF-1R), 75 (IR)	[2]
NVP-AEW541	IGF-1R, IR	150 (IGF-1R), 140 (IR)	[6]
Ganitumab (AMG 479)	IGF-1R	0.22 (murine IGF1R, K_d)	[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate biochemical characterization of IGF1R-tide and its use in drug discovery.

IGF-1R Kinase Assay

This protocol describes a method to measure the kinase activity of IGF-1R using IGF1R-tide as a substrate.

Materials:

- Recombinant human IGF-1R (active kinase domain)
- IGF1R-tide peptide
- Adenosine triphosphate (ATP)
- Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerol-phosphate, 20 mM $MgCl_2$, 12.5 mM $MnCl_2$, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)[8]
- [γ - ^{33}P]ATP or an antibody-based detection system (e.g., phospho-specific antibody)
- 96-well plates
- Incubator
- Detection system (e.g., scintillation counter or plate reader)

Procedure:

- Prepare a reaction mixture containing the Kinase Assay Buffer, a specified concentration of the active IGF-1R enzyme, and the test inhibitor at various concentrations.
- Add IGF1R-tide to the reaction mixture to a final concentration of 1 mg/ml.[8]
- Initiate the kinase reaction by adding ATP (and [γ - ^{33}P]ATP if using radiometric detection) to a final concentration of 250 μ M.[8]
- Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).

- Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
- Detect the amount of phosphorylated IGF1R-tide.
 - Radiometric Assay: Quantify the incorporated radioactivity using a scintillation counter.
 - Antibody-based Assay: Use a phospho-specific antibody that recognizes the phosphorylated form of IGF1R-tide, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore), and measure the signal using a plate reader.
- Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of a test compound (in this case, hypothetically IGF1R-tide) to IGF-1R.

Materials:

- Recombinant human IGF-1R
- Labeled IGF-1 (e.g., [¹²⁵I]-IGF-1)
- Unlabeled IGF1R-tide
- Binding Buffer (e.g., PBS with 0.1% BSA)
- 96-well filter plates (e.g., glass fiber)
- Scintillation counter

Procedure:

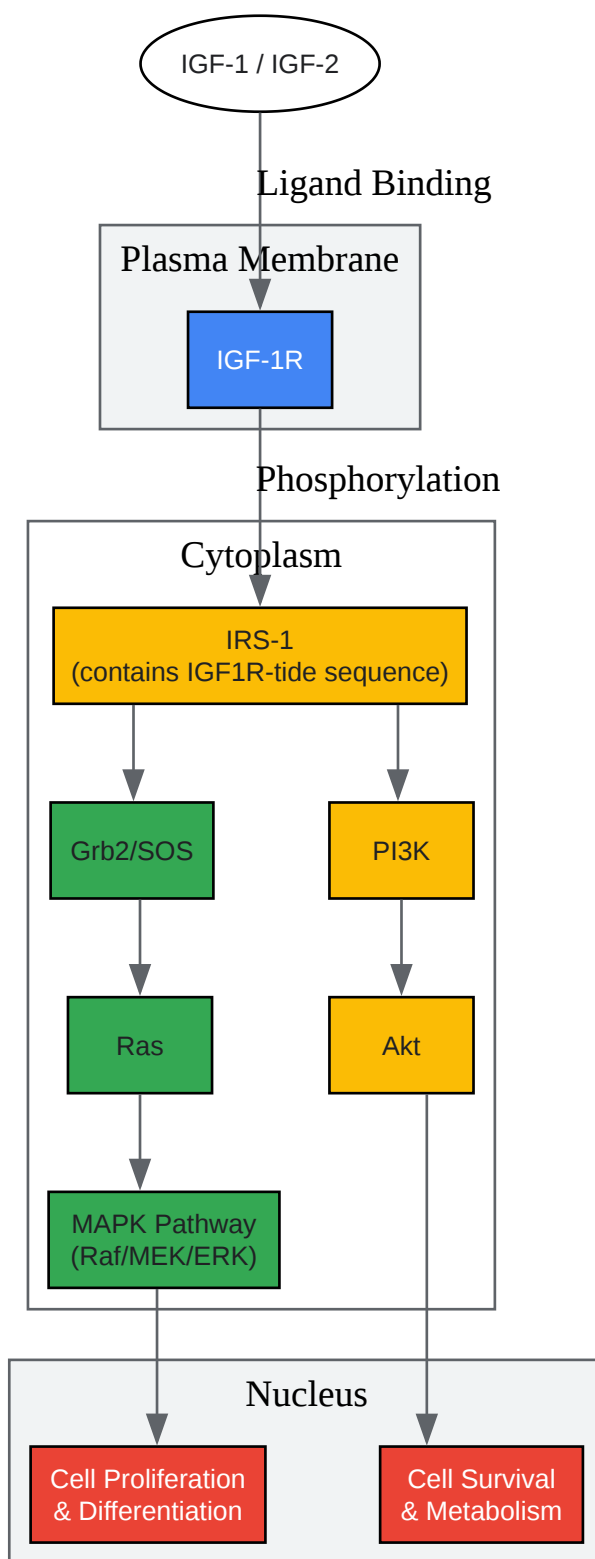
- In a 96-well plate, add a fixed concentration of labeled IGF-1 to all wells.
- Add increasing concentrations of unlabeled IGF1R-tide to the experimental wells.

- Add the recombinant IGF-1R to all wells.
- Incubate the plate to allow the binding to reach equilibrium (e.g., 4°C for 16-18 hours).[9]
- Separate the bound and free labeled ligand by rapid filtration through the filter plate, followed by washing with ice-cold Binding Buffer.
- Measure the radioactivity retained on the filter using a gamma counter.
- Plot the percentage of specific binding against the log concentration of IGF1R-tide.
- Use non-linear regression analysis to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Visualizations

IGF-1R Signaling Pathway

The binding of ligands such as IGF-1 or IGF-2 to the IGF-1R initiates a cascade of intracellular signaling events.[1] The two major pathways activated are the PI3K/Akt pathway, which primarily regulates cell survival and metabolism, and the Ras/MAPK pathway, which is crucial for cell proliferation and differentiation.[1] IGF1R-tide's sequence corresponds to a phosphorylation site within IRS-1, placing it at a critical juncture of these downstream signaling cascades.[1]

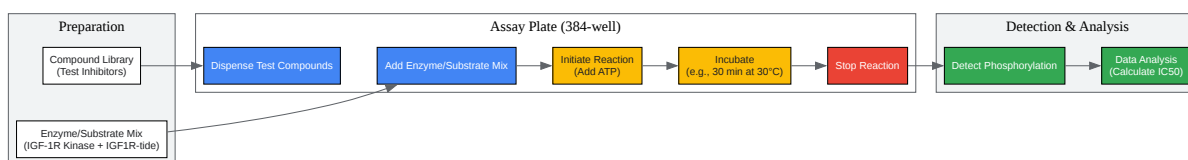


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IGF-1R Signaling Pathway

Experimental Workflow for IGF-1R Kinase Assay

The following diagram illustrates the key steps in performing an in vitro kinase assay to screen for IGF-1R inhibitors using IGF1R-tide as a substrate.



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IGF-1R Kinase Assay Workflow

Conclusion

IGF1R-tide is an indispensable tool for the biochemical investigation of the IGF-1R signaling pathway and the discovery of novel therapeutic inhibitors. Its well-defined physicochemical properties and its role as a specific substrate for the IGF-1R kinase make it ideal for high-throughput screening and detailed enzymatic studies. While quantitative data on its direct binding and kinetic parameters with IGF-1R are not extensively published, the provided protocols offer a clear framework for researchers to determine these values in their own laboratories. The continued use of IGF1R-tide will undoubtedly contribute to a deeper understanding of IGF-1R biology and the development of targeted cancer therapies.

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